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Compound of Interest

Compound Name: (S)-6-methoxychroman-4-amine

Cat. No.: B1388337 Get Quote

For Immediate Release

Shanghai, China – December 31, 2025 – This technical guide provides a comprehensive

overview of the spectroscopic characterization of (S)-6-methoxychroman-4-amine, a chiral

amine derivative of significant interest in medicinal chemistry and drug development. This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data. While specific experimental data for this exact enantiomer is

not widely available in public repositories, this guide will leverage data from closely related

analogs and predictive models to provide a robust framework for its spectroscopic identification

and analysis.

Introduction: The Significance of (S)-6-
methoxychroman-4-amine
(S)-6-methoxychroman-4-amine belongs to the chroman family, a class of heterocyclic

compounds that are scaffolds for a wide range of biologically active molecules. The specific

stereochemistry at the C4 position, combined with the methoxy substituent on the aromatic

ring, makes it a valuable chiral building block in the synthesis of novel therapeutic agents.

Accurate spectroscopic characterization is paramount for confirming the identity, purity, and

structure of this molecule during synthesis and downstream applications.
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Molecular Structure and Key Spectroscopic
Features
The structure of (S)-6-methoxychroman-4-amine, presented below, dictates its expected

spectroscopic signatures. The molecule comprises a benzene ring fused to a dihydropyran

ring, with a methoxy group at the 6-position and an amine group at the chiral center (C4).

Figure 1. Chemical structure of (S)-6-methoxychroman-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For (S)-6-methoxychroman-4-amine, both ¹H and ¹³C NMR are essential

for structural confirmation.

¹H NMR Spectroscopy
The proton NMR spectrum of (S)-6-methoxychroman-4-amine is expected to show distinct

signals for the aromatic, methoxy, amine, and chroman ring protons. While a specific,

experimentally verified spectrum for the (S)-enantiomer is not readily available in the public

domain, data for the (R)-enantiomer and similar structures can provide an accurate prediction.

[1]

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-6-methoxychroman-4-amine
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic-H (C5-H) ~6.8 d 1H

Aromatic-H (C7-H) ~6.7 dd 1H

Aromatic-H (C8-H) ~6.6 d 1H

Chroman-H (C4-H) ~4.1 t 1H

Chroman-H (C2-H₂) ~4.2 m 2H

Chroman-H (C3-H₂) ~2.1 & ~1.9 m 2H

Methoxy-H (OCH₃) ~3.8 s 3H

Amine-H (NH₂) ~1.6 (variable) br s 2H

Expertise & Experience: The chemical shifts of the aromatic protons are influenced by the

electron-donating effects of the ether oxygen and the methoxy group. The diastereotopic

protons on the C3 position of the chroman ring are expected to show distinct signals and

coupling patterns. The amine protons often appear as a broad singlet and their chemical shift

can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-6-methoxychroman-4-amine
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aromatic-C (C6) ~153

Aromatic-C (C8a) ~148

Aromatic-C (C4a) ~122

Aromatic-C (C5) ~117

Aromatic-C (C8) ~115

Aromatic-C (C7) ~114

Chroman-C (C2) ~65

Methoxy-C (OCH₃) ~56

Chroman-C (C4) ~48

Chroman-C (C3) ~30

Trustworthiness: The assignment of these carbon signals can be unequivocally confirmed

using 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and

HMBC (Heteronuclear Multiple Bond Correlation). For instance, the methoxy carbon at ~56

ppm would show a correlation to the methoxy protons at ~3.8 ppm in an HSQC spectrum.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for (S)-6-methoxychroman-4-amine
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Functional Group Vibrational Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine) Stretching 3300-3500

Medium, sharp

(doublet for primary

amine)

C-H (Aromatic) Stretching 3000-3100 Medium

C-H (Aliphatic) Stretching 2850-2960 Medium to strong

C=C (Aromatic) Stretching 1500-1600 Medium to strong

C-O (Ether) Stretching
1230-1270 (aryl) &

1000-1150 (alkyl)
Strong

C-N (Amine) Stretching 1020-1250 Medium

Authoritative Grounding: The presence of a primary amine is typically characterized by a

doublet in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H

stretching vibrations.[3][4] The strong absorption bands for the C-O ether linkages are also

key identifiers for the chroman and methoxy groups.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Expected Molecular Ion: For (S)-6-methoxychroman-4-amine (C₁₀H₁₃NO₂), the expected

exact mass is approximately 179.0946 g/mol . In a typical electron ionization (EI) mass

spectrum, the molecular ion peak (M⁺) would be observed at m/z = 179.

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable

structural information. A common fragmentation pathway for chroman derivatives involves

the retro-Diels-Alder (RDA) reaction of the dihydropyran ring. Another likely fragmentation is

the loss of the amine group or the methoxy group.
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Figure 2. Predicted key fragmentation pathways for (S)-6-methoxychroman-4-amine in mass

spectrometry.

Experimental Protocols
Acquiring high-quality spectroscopic data requires standardized experimental procedures.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of (S)-6-methoxychroman-4-amine in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

Data Acquisition: Acquire ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra at a constant

temperature (e.g., 298 K).

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol
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Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as

a KBr pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands and compare them with known

values for the expected functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for

accurate mass measurements.

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Conclusion
This technical guide outlines the expected spectroscopic data for (S)-6-methoxychroman-4-
amine based on fundamental principles and data from analogous compounds. The provided

tables of predicted chemical shifts and absorption frequencies, along with the fragmentation

analysis, serve as a valuable reference for the characterization of this important chiral building

block. For definitive structural confirmation, it is imperative to acquire and analyze the full set of

experimental 1D and 2D NMR, IR, and high-resolution MS data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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